D-Ribofuranose-5-phosphoric acid sodium salt
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Overview
Description
D-Ribofuranose-5-phosphoric acid sodium salt, also known as D-Ribose-5-phosphate disodium salt, is an important biochemical compound. It is an intermediate in the oxidative branch of the Pentose Phosphate Pathway (PPP) and an end product of the nonoxidative branch of the PPP. This compound plays a crucial role in the synthesis of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Ribofuranose-5-phosphoric acid sodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of D-ribose using phosphorylating agents such as phosphoric acid or its derivatives. The reaction typically occurs under controlled pH and temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic processes. Enzymes such as ribokinase catalyze the phosphorylation of D-ribose to produce the desired compound. This method is preferred due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
D-Ribofuranose-5-phosphoric acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: Under specific conditions, it can be reduced to ribitol-5-phosphate.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Ribulose-5-phosphate
Reduction: Ribitol-5-phosphate
Substitution: Various substituted ribose derivatives
Scientific Research Applications
D-Ribofuranose-5-phosphoric acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleic acids.
Biology: It plays a crucial role in metabolic pathways, particularly the Pentose Phosphate Pathway.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the production of nucleotide-based pharmaceuticals and biochemical reagents
Mechanism of Action
D-Ribofuranose-5-phosphoric acid sodium salt exerts its effects primarily through its role in the Pentose Phosphate Pathway. It serves as a substrate for enzymes such as ribose-5-phosphate isomerase and transketolase, facilitating the production of nucleotides and nucleic acids. The compound’s molecular targets include various enzymes involved in nucleotide synthesis and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- D-Ribulose-5-phosphate disodium salt
- D-Xylulose-5-phosphate lithium salt
- D-Ribose-5-phosphate barium salt hexahydrate
- 1-Deoxy-D-xylulose-5-phosphate sodium salt
Uniqueness
D-Ribofuranose-5-phosphoric acid sodium salt is unique due to its specific role in the Pentose Phosphate Pathway and its involvement in both oxidative and nonoxidative branches. This dual role makes it a versatile compound in biochemical research and industrial applications .
Properties
Molecular Formula |
C5H9Na2O8P |
---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;/h2-8H,1H2,(H2,9,10,11);;/q;2*+1/p-2/t2-,3-,4-,5?;;/m1../s1 |
InChI Key |
RHCIGTFSCDIJGH-CHEKPSGWSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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